2'-amino-5-fluoro-1'-(2-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
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Overview
Description
2’-amino-5-fluoro-1’-(2-fluorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-5-fluoro-1’-(2-fluorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. The synthetic route typically starts with the preparation of the indole and quinoline precursors, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include fluorinating agents, amines, and nitriles .
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2’-amino-5-fluoro-1’-(2-fluorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
2’-amino-5-fluoro-1’-(2-fluorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various materials and chemicals, contributing to advancements in industrial processes
Mechanism of Action
The mechanism of action of 2’-amino-5-fluoro-1’-(2-fluorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-fluoropyridine: A simpler analog with similar fluorine and amino substituents.
Fluoroquinolines: Compounds with a quinoline core and fluorine substituents, used in various medicinal applications.
Indole derivatives: Compounds with an indole core, known for their diverse biological activities
Uniqueness
2’-amino-5-fluoro-1’-(2-fluorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is unique due to its spiro structure, which imparts distinct chemical and biological properties. The combination of indole and quinoline moieties, along with the specific substituents, makes this compound a valuable target for research and development.
Properties
Molecular Formula |
C25H20F2N4O2 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
2'-amino-5-fluoro-1'-(2-fluorophenyl)-7',7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile |
InChI |
InChI=1S/C25H20F2N4O2/c1-24(2)10-19-21(20(32)11-24)25(14-9-13(26)7-8-17(14)30-23(25)33)15(12-28)22(29)31(19)18-6-4-3-5-16(18)27/h3-9H,10-11,29H2,1-2H3,(H,30,33) |
InChI Key |
LHQGPGKZVDHFJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=C(C=CC(=C4)F)NC3=O)C(=C(N2C5=CC=CC=C5F)N)C#N)C |
Origin of Product |
United States |
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